

AT-2266: Application Notes and Protocols for Murine Infection Models

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Compound of Interest

Compound Name: Antibacterial agent 266

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These application notes provide a comprehensive overview of the experimental use of AT-2266, a naphthyridine carboxylic acid derivative, in various murine infection models. The included protocols are intended to serve as a guide for researchers investigating the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Introduction to AT-2266

AT-2266 is a broad-spectrum antibacterial agent belonging to the quinolone class. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. This action leads to fragmentation of the bacterial chromosome and subsequent cell death.^[1] AT-2266 has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens such as *Pseudomonas aeruginosa* and members of the Enterobacteriaceae family.^{[1][2]}

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetics and in vivo efficacy of AT-2266 in murine models.

Table 1: Pharmacokinetic Parameters of AT-2266 in Mice (Oral Administration)

Parameter	Value	Reference
Dosage	50 mg/kg	[2]
Mean Peak Plasma Level (Cmax)	2.39 µg/ml	[2]
Elimination Half-life (t1/2)	2.24 h	[2]
24-h Urinary Recovery	56.6%	[2]

Table 2: In Vivo Efficacy of AT-2266 in Systemic Murine Infection Models (Oral Administration)

Pathogen	Efficacy Metric (ED50)	Comparison	Reference
Systemic Infections	~1/2 that of norfloxacin	More potent	[1][2]
Systemic Infections	~1/10 that of pipemidic acid	More potent	[1][2]
Systemic Infections	~1/20 to 1/40 that of nalidixic acid	More potent	[1][2]

Table 3: In Vitro Activity of AT-2266

Organism	MIC90 (µg/ml)	Reference
Pseudomonas aeruginosa (gentamicin-resistant)	3.13	[1][2]
Enterobacteriaceae (nalidixic acid-resistant)	12.5	[1][2]

Experimental Protocols

The following are detailed protocols for key experiments involving AT-2266 in murine infection models. These are generalized protocols and may require optimization based on specific experimental goals and laboratory conditions.

Systemic Murine Infection Model Protocol

This protocol is designed to evaluate the efficacy of AT-2266 in a systemic infection model, where the pathogen is introduced into the bloodstream.

Materials:

- Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single-sex.
- Bacterial strain of interest (e.g., *Escherichia coli*, *Staphylococcus aureus*, *Pseudomonas aeruginosa*).
- Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.
- Saline (sterile, 0.9% NaCl).
- AT-2266, vehicle control (e.g., 0.5% carboxymethyl cellulose).
- Syringes and needles (27-30 gauge).
- Animal cages and husbandry supplies.

Procedure:

- Inoculum Preparation:
 - Culture the bacterial strain overnight in TSB at 37°C with agitation.
 - Harvest the bacteria by centrifugation and wash twice with sterile saline.
 - Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1×10^7 to 1×10^8 CFU/ml). The exact concentration should be determined in preliminary studies to establish a lethal or sublethal infection as required.
- Infection:

- Randomly assign mice to treatment and control groups.
- Inject each mouse intraperitoneally (IP) or intravenously (IV) with 0.1 ml of the prepared bacterial suspension.
- Treatment:
 - At a predetermined time post-infection (e.g., 1 hour), administer AT-2266 or vehicle control orally (gavage) or via the desired route of administration.
 - Dosing volume should be appropriate for the mouse weight (e.g., 10 ml/kg).
- Monitoring and Endpoints:
 - Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and mortality at regular intervals for a specified period (e.g., 7-14 days).
 - Survival Rate: Record the number of surviving animals in each group daily.
 - Bacterial Load (Optional): At specific time points, euthanize a subset of mice from each group. Aseptically collect organs (e.g., spleen, liver, kidneys) and blood. Homogenize the organs in sterile saline, perform serial dilutions, and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue or ml of blood.

Subcutaneous (Thigh) Infection Model Protocol

This model is useful for studying localized soft tissue infections and the efficacy of antimicrobials in this context.

Materials:

- Neutropenic mice (rendered neutropenic by cyclophosphamide administration) are often used to establish a robust infection.
- Bacterial strain of interest.
- Materials for inoculum preparation as described in the systemic model.

- AT-2266 and vehicle control.
- Syringes and needles.
- Anesthetic (e.g., isoflurane).

Procedure:

- Induction of Neutropenia (if applicable):
 - Administer cyclophosphamide to mice as per established protocols to induce neutropenia.
- Inoculum Preparation:
 - Prepare the bacterial inoculum as described for the systemic infection model.
- Infection:
 - Anesthetize the mice.
 - Inject 0.1 ml of the bacterial suspension intramuscularly into the posterior thigh muscle of one or both hind limbs.
- Treatment:
 - Administer AT-2266 or vehicle control at a specified time post-infection.
- Monitoring and Endpoints:
 - Monitor the mice for signs of local inflammation and systemic illness.
 - Bacterial Load: At the end of the experiment (e.g., 24-48 hours), euthanize the mice. Aseptically dissect the infected thigh muscle, homogenize it in sterile saline, and determine the CFU/gram of tissue as described previously.

Acute Oral Toxicity Study Protocol

This protocol provides a general framework for assessing the acute toxicity of a single oral dose of AT-2266 in mice.

Materials:

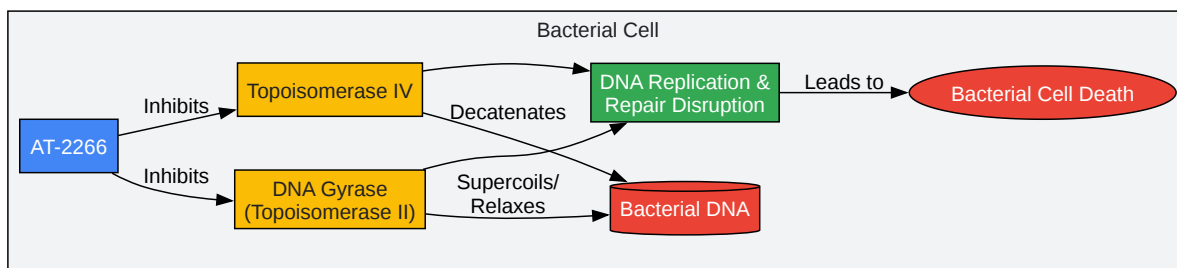
- Healthy, young adult mice of a standard strain (e.g., CD-1), nulliparous and non-pregnant females.
- AT-2266 and vehicle control.
- Oral gavage needles.
- Animal observation cages.

Procedure:

- Dosing:
 - Fast the mice overnight prior to dosing.
 - Administer a single oral dose of AT-2266 or vehicle control using a gavage needle. A limit test at 2000 mg/kg is often performed initially.
- Observation:
 - Observe the animals closely for the first few hours post-dosing and then daily for 14 days.
 - Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
 - Record body weights just prior to dosing and at regular intervals throughout the 14-day observation period.
- Necropsy:
 - At the end of the observation period, euthanize all surviving animals.
 - Perform a gross necropsy on all animals (including those that died during the study) and record any macroscopic abnormalities.

Visualizations

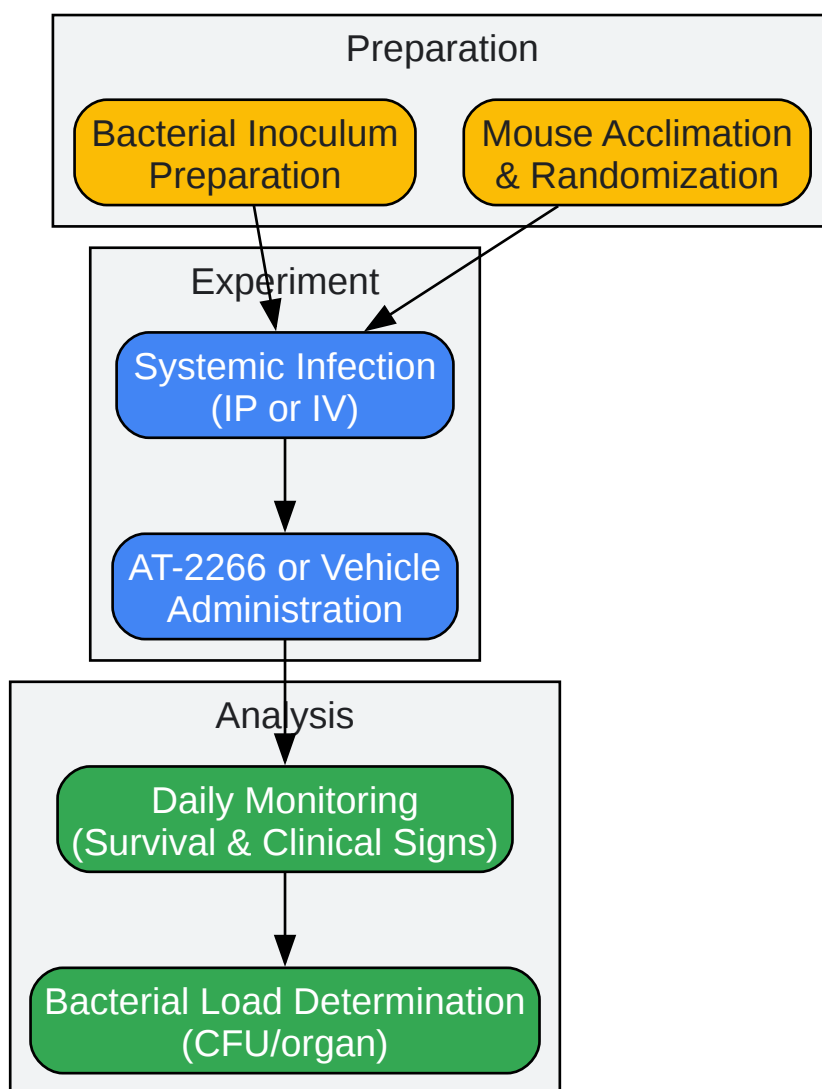
Mechanism of Action of AT-2266

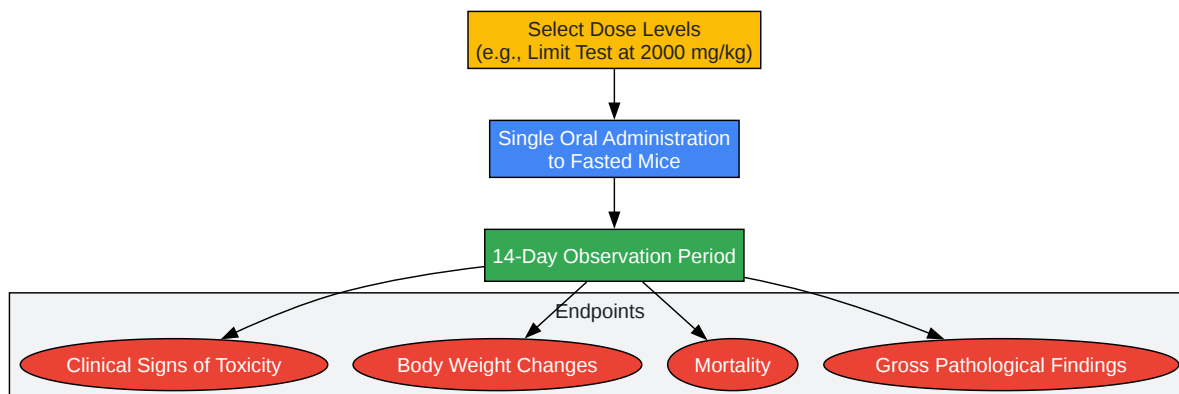


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Mechanism of action of AT-2266 in a bacterial cell.

Experimental Workflow for Systemic Murine Infection Model





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References

- 1. In vitro and in vivo antibacterial activity of AT-2266 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activity of AT-2266 - PMC [pmc.ncbi.nlm.nih.gov]
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